N-Propionyl coenzyme a lithium salt

Catalog No.
S882193
CAS No.
108321-21-7
M.F
C24H39LiN7O17P3S
M. Wt
829.529
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Propionyl coenzyme a lithium salt

CAS Number

108321-21-7

Product Name

N-Propionyl coenzyme a lithium salt

IUPAC Name

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-propanoylsulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

Molecular Formula

C24H39LiN7O17P3S

Molecular Weight

829.529

InChI

InChI=1S/C24H40N7O17P3S.Li/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31;/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39);/q;+1/p-1/t13-,17-,18-,19?,23-;/m1./s1

InChI Key

NHDDMVHJPMKFOA-UIXOMBANSA-M

SMILES

[Li+].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

Role in Metabolic Studies

N-Propionyl-CoA is a crucial intermediate metabolite in the catabolism (breakdown) of several amino acids, including isoleucine, valine, and methionine []. Studying its metabolism can provide insights into various physiological processes and potential disease mechanisms.

  • Inborn errors of metabolism

    Researchers utilize N-Propionyl-CoA to investigate specific inborn errors of metabolism, such as propionic acidemia, where its levels can be abnormally elevated []. By studying its metabolism in affected individuals compared to healthy controls, researchers can gain a deeper understanding of the underlying biochemical pathways and potential therapeutic targets [].

  • Mitochondrial function

    N-Propionyl-CoA is metabolized within the mitochondria, the cell's powerhouses. Studying its metabolism can help assess mitochondrial function and its role in various cellular processes []. This information is valuable in understanding the contribution of mitochondrial dysfunction to various diseases.

Applications in Enzyme Research

N-Propionyl-CoA can be used as a substrate for various enzymes involved in its metabolism. Studying the interaction of these enzymes with N-Propionyl-CoA helps researchers understand their function, regulation, and potential roles in disease development.

  • Enzyme characterization

    N-Propionyl-CoA can be used to characterize the activity and kinetic properties of enzymes involved in its metabolism, such as propionyl-CoA carboxylase []. This information is crucial for understanding the regulation of these enzymes and their potential roles in cellular processes.

  • Drug discovery

    Studying the interaction of N-Propionyl-CoA with enzymes involved in its metabolism can aid in the development of new drugs for various diseases. For example, researchers might explore molecules that inhibit specific enzymes, potentially regulating N-Propionyl-CoA levels for therapeutic benefit [].

  • Compound: N-Propionyl coenzyme A lithium salt [, ]
  • Origin: It's a derivative of coenzyme A (CoA), formed when propionic acid (a three-carbon carboxylic acid) is attached to CoA via an amide bond []. Propionic acid arises during the breakdown of amino acids like isoleucine, valine, and methionine [].
  • Significance: n-Propionyl-CoA plays a crucial role in intermediary metabolism, particularly in the propionic acid pathway. This pathway helps the body utilize propionic acid for energy production [].

Molecular Structure Analysis

  • N-Propionyl-CoA Li+ possesses a complex structure with three key regions [, ]:
    • Adenosine moiety: An adenine ring linked to a ribose sugar, responsible for binding to enzymes and energy transfer.
    • Beta-phosphate group: A chain of phosphate groups that stores and transfers chemical energy.
    • Propionyl group: A three-carbon chain derived from propionic acid, attached to the terminal phosphate via an amide bond.
  • The lithium cation (Li+) serves as a counterion, balancing the negative charge on the phosphate groups.

Chemical Reactions Analysis

  • Formation: n-Propionyl-CoA is formed through the enzymatic reaction between propionic acid and CoA, catalyzed by propionyl-CoA synthetase [].

Propionic acid + CoA + ATP → n-Propionyl-CoA + AMP + PPi (Equation 1)

  • Utilization: It participates in the propionic acid pathway, a series of reactions that convert propionic acid to succinyl-CoA, which can enter the Krebs cycle for energy generation []. The specific reactions involve multiple enzymes and coenzymes.

Physical And Chemical Properties Analysis

  • Solubility: Likely soluble in water due to the presence of charged phosphate groups.
  • Stability: Unstable at high temperatures and prone to degradation in aqueous solutions.
  • Melting point and boiling point: Not available due to its decomposition nature.

n-Propionyl-CoA functions as an intermediate metabolite in the propionic acid pathway. It carries the propionyl group through a series of enzymatic reactions, enabling its conversion to succinyl-CoA. Succinyl-CoA then enters the Krebs cycle, a central metabolic pathway for generating cellular energy (ATP) [].

Dates

Modify: 2023-08-15

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